N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide
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Overview
Description
N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic organic compound characterized by the presence of both fluorinated aromatic and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves the reaction of 3-fluoro-4-methylbenzylamine with pyridine-4-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the final oxalamide product. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Catalysts: None typically required
Purification: Column chromatography or recrystallization
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reaction monitoring and control would also be implemented to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The oxalamide moiety can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in the study of enzyme interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and pyridine moiety allow for strong binding interactions through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chloro-4-methylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide
- N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-3-ylmethyl)oxalamide
- N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-4-ylmethyl)malonamide
Uniqueness
N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide is unique due to the presence of both a fluorinated aromatic ring and a pyridine moiety, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the pyridine ring allows for versatile interactions with biological targets.
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-10-2-3-12(8-13(10)16)19-15(21)14(20)18-9-11-4-6-17-7-5-11/h2-8H,9H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWRLSBXZUTPGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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